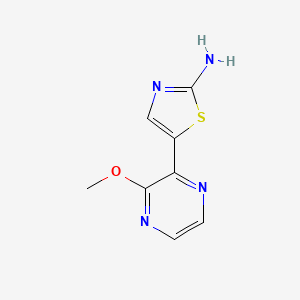

5-(3-Methoxypyrazin-2-yl)thiazol-2-amine

Description

Significance of Pyrazine (B50134) and Thiazole (B1198619) Scaffolds in Drug Discovery and Development

Both pyrazine and thiazole rings are classified as "privileged scaffolds" in medicinal chemistry, a designation given to molecular structures that are capable of binding to multiple biological targets, thus appearing frequently in bioactive compounds. nih.gov

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. nih.govmdpi.com This structural motif is found in numerous natural and synthetic compounds exhibiting a wide array of pharmacological effects. mdpi.comresearchgate.net Its presence in a molecule can influence properties such as solubility, metabolic stability, and the ability to form hydrogen bonds, which are critical for drug-receptor interactions. nih.gov Pyrazine derivatives have been extensively explored for their potential as anticancer, antibacterial, antidiabetic, and antifungal agents, among others. mdpi.comresearchgate.netnih.gov

The thiazole ring is a five-membered aromatic heterocycle containing both a sulfur and a nitrogen atom. mdpi.com This scaffold is a core component of many therapeutic agents, including antibiotics and anticancer drugs. mdpi.comresearchgate.netmdpi.com Thiazole derivatives are known to possess a broad spectrum of biological activities, which is attributed to the unique electronic properties of the ring system. mdpi.comresearchgate.net The thiazole nucleus is present in several FDA-approved drugs, highlighting its clinical significance. mdpi.comnih.govfabad.org.tr

The table below summarizes the diverse biological activities associated with these two important heterocyclic scaffolds.

| Scaffold | Associated Biological Activities |

| Pyrazine | Anticancer mdpi.comresearchgate.netresearchgate.net, Anti-inflammatory nih.govmdpi.com, Antibacterial nih.govmdpi.comnih.gov, Antifungal nih.gov, Antiviral mdpi.com, Antioxidant nih.govmdpi.com |

| Thiazole | Anticancer mdpi.comresearchgate.netmdpi.com, Antibacterial mdpi.comresearchgate.net, Antifungal mdpi.comresearchgate.net, Antiviral mdpi.comresearchgate.netnih.gov, Anti-inflammatory researchgate.net, Anticonvulsant fabad.org.tr |

Rationale for Investigating 5-(3-Methoxypyrazin-2-yl)thiazol-2-amine and its Analogs

The rationale for synthesizing and investigating a hybrid molecule like 5-(3-Methoxypyrazin-2-yl)thiazol-2-amine stems from the principle of synergistic activity. By covalently linking the pyrazine and thiazole scaffolds, medicinal chemists aim to create compounds that may exhibit improved potency, selectivity, or a novel mechanism of action compared to derivatives containing only one of the individual rings. researchgate.net

The hybridization of these two pharmacophores could potentially allow the resulting molecule to interact with multiple molecular targets simultaneously or to access binding pockets that are inaccessible to the individual components. researchgate.net This strategy has been successfully employed in the development of potent anticancer agents. researchgate.netresearchgate.net Research into pyrazine-thiazole analogs has revealed promising antitumor activity against various cancer cell lines, such as pancreatic, liver, and breast cancer. researchgate.netconsensus.app The investigation of this specific compound and its analogs is driven by the hypothesis that the unique arrangement of the methoxypyrazine group attached to the aminothiazole core could lead to valuable therapeutic properties.

Historical Context and Evolution of Pyrazinyl Thiazole Derivatives in Academic Research

The exploration of molecules containing linked pyrazine and thiazole rings is a relatively modern area of medicinal chemistry research. Early investigations into heterocyclic compounds focused on individual ring systems. However, as the understanding of structure-activity relationships grew, so did the interest in creating more complex hybrid structures.

Academic research into pyrazinyl thiazole derivatives has evolved to focus on their potential as therapeutic agents, particularly in oncology. For instance, studies have reported the synthesis of series of pyrazine-linked thiazoles and their subsequent evaluation for cytotoxic effectiveness against tumor cells. researchgate.netresearchgate.net These investigations often include molecular modeling and docking studies to understand how the compounds interact with specific biological targets, such as protein kinases or carbonic anhydrase enzymes. researchgate.netconsensus.app Furthermore, researchers have explored different synthetic routes to create libraries of these derivatives, allowing for a systematic evaluation of how modifications to the structure impact biological activity. researchgate.netnih.gov This progression from simple synthesis to detailed biological evaluation and computational analysis marks the evolution of research in this specialized area of medicinal chemistry.

Properties

Molecular Formula |

C8H8N4OS |

|---|---|

Molecular Weight |

208.24 g/mol |

IUPAC Name |

5-(3-methoxypyrazin-2-yl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C8H8N4OS/c1-13-7-6(10-2-3-11-7)5-4-12-8(9)14-5/h2-4H,1H3,(H2,9,12) |

InChI Key |

BPAKNKUOPZHYFY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=CN=C1C2=CN=C(S2)N |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of 5 3 Methoxypyrazin 2 Yl Thiazol 2 Amine

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Analysis of Tautomeric Forms via Mass Spectrometry

Amino-imino tautomerism is a well-documented phenomenon in 2-aminothiazole (B372263) derivatives, and understanding this equilibrium is crucial for predicting the compound's chemical behavior and biological interactions. Mass spectrometry (MS) serves as a powerful tool for investigating the tautomeric forms of 5-(3-Methoxypyrazin-2-yl)thiazol-2-amine. The presence of two heteroatoms (nitrogen and sulfur) in the thiazole (B1198619) ring, along with the exocyclic amino group, allows for the existence of both amino and imino forms.

Electron ionization (EI) mass spectrometry can induce fragmentation patterns that may differ between tautomers. The fragmentation of the molecular ion can be influenced by the position of the labile proton, leading to distinct daughter ions. For instance, the fragmentation pathways in the amino tautomer may involve initial cleavages related to the amino group, while the imino tautomer might exhibit fragmentation patterns originating from the endocyclic C=N bond. The study of N-[5,5-dimethyl-2(5H)-thienyliden]amines, which are fixed in the imino form, has shown fragmentation pathways that can be compared with those of their amino tautomers to identify characteristic fragmentation patterns.

Soft ionization techniques, such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), coupled with tandem mass spectrometry (MS/MS), can provide more detailed structural information with minimal fragmentation during the initial ionization process. By carefully controlling the collision-induced dissociation (CID) energy, it is possible to generate fragment ions that are characteristic of each tautomeric form. While direct experimental data for 5-(3-Methoxypyrazin-2-yl)thiazol-2-amine is not widely published, the general principles of mass spectrometric analysis of tautomers in related heterocyclic systems are well-established.

Table 1: Potential Tautomeric Forms of 5-(3-Methoxypyrazin-2-yl)thiazol-2-amine

| Tautomeric Form | Structure | Key Features |

| Amino | Exocyclic C-NH2 bond | |

| Imino | Endocyclic C=NH bond |

Note: The structures are generalized representations of the core tautomerism.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable technique for the identification of functional groups within a molecule. The IR spectrum of 5-(3-Methoxypyrazin-2-yl)thiazol-2-amine is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. Based on the analysis of related 2-aminothiazole compounds, the following vibrational modes can be anticipated.

The N-H stretching vibrations of the primary amino group are typically observed in the range of 3300-3500 cm⁻¹. These often appear as two distinct bands for the symmetric and asymmetric stretching modes. The C=N stretching vibration of the thiazole ring is expected to produce a strong absorption band in the region of 1600-1650 cm⁻¹. Aromatic C=C and C=N stretching vibrations from the pyrazine (B50134) ring would also contribute to absorptions in the 1400-1600 cm⁻¹ region.

The methoxy (B1213986) group (O-CH₃) should present characteristic C-H stretching vibrations around 2850-2960 cm⁻¹ and a prominent C-O stretching band in the 1000-1300 cm⁻¹ range. The C-S stretching vibration of the thiazole ring typically appears as a weaker band in the fingerprint region, often below 800 cm⁻¹. By comparing the experimental spectrum with databases and spectra of similar compounds, a confident identification of the functional groups in 5-(3-Methoxypyrazin-2-yl)thiazol-2-amine can be achieved.

Table 2: Expected Infrared Absorption Bands for 5-(3-Methoxypyrazin-2-yl)thiazol-2-amine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (N-H) | Stretching | 3300 - 3500 |

| Thiazole (C=N) | Stretching | 1600 - 1650 |

| Pyrazine (C=C, C=N) | Stretching | 1400 - 1600 |

| Methoxy (C-H) | Stretching | 2850 - 2960 |

| Methoxy (C-O) | Stretching | 1000 - 1300 |

| Thiazole (C-S) | Stretching | < 800 |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds like 5-(3-Methoxypyrazin-2-yl)thiazol-2-amine.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for determining the purity of pharmaceutical compounds. A reversed-phase HPLC method would be the most common approach for a molecule like 5-(3-Methoxypyrazin-2-yl)thiazol-2-amine. Typically, a C18 or C8 stationary phase is employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol.

The method development would involve optimizing parameters such as the mobile phase composition, pH, flow rate, and column temperature to achieve a good separation of the main compound from any impurities or by-products. UV detection is suitable due to the presence of chromophoric aromatic rings in the molecule. The purity is then determined by the area percentage of the main peak in the chromatogram. For isolation purposes, preparative HPLC can be utilized with a larger column and higher flow rates.

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity. By using columns packed with smaller particles (typically sub-2 µm), UPLC systems can operate at higher pressures, leading to much faster analysis times without compromising separation efficiency. The principles of method development for UPLC are similar to HPLC, involving the optimization of the stationary phase, mobile phase, and other chromatographic conditions. The increased resolution of UPLC is particularly beneficial for separating closely related impurities.

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions. During the synthesis of 5-(3-Methoxypyrazin-2-yl)thiazol-2-amine, TLC can be used to track the consumption of starting materials and the formation of the product. A suitable solvent system (eluent) is chosen to achieve a good separation of the spots corresponding to the reactants and the product on a silica (B1680970) gel plate. Visualization of the spots can be done under UV light or by using a staining agent. The retention factor (Rf) values provide a qualitative measure of the components in the reaction mixture.

Table 3: Chromatographic Methods for Analysis

| Technique | Stationary Phase | Typical Mobile Phase | Application |

| HPLC | C18, C8 | Acetonitrile/Water, Methanol/Buffer | Purity assessment, Isolation |

| UPLC | Sub-2 µm C18, C8 | Acetonitrile/Water, Methanol/Buffer | High-resolution purity assessment |

| TLC | Silica Gel | Ethyl Acetate/Hexane, Dichloromethane/Methanol | Reaction monitoring |

Computational Chemistry and in Silico Investigations of 5 3 Methoxypyrazin 2 Yl Thiazol 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods allow for the detailed analysis of electron distribution, molecular orbital energies, and reactivity, providing a theoretical foundation for understanding the compound's chemical behavior. nih.govresearchgate.net

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. ekb.egnih.gov DFT calculations, often employing functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with a basis set such as 6-311++G(d,p), can accurately predict optimized molecular geometries, including bond lengths and angles. epstem.netresearchgate.net These calculations provide a detailed three-dimensional model of the molecule's most stable conformation.

For 5-(3-Methoxypyrazin-2-yl)thiazol-2-amine, DFT studies would elucidate the precise spatial arrangement of its pyrazine (B50134), thiazole (B1198619), and methoxy (B1213986) groups. The resulting data on bond lengths and angles are crucial for understanding the steric and electronic effects within the molecule.

| Parameter | Bond | Predicted Value |

| Bond Lengths | C-S (Thiazole) | 1.74 Å |

| C=N (Thiazole) | 1.31 Å | |

| C-N (Amine) | 1.37 Å | |

| C-C (Inter-ring) | 1.48 Å | |

| C-O (Methoxy) | 1.36 Å | |

| Bond Angles | C-S-C (Thiazole) | 89.5° |

| C-N-C (Pyrazine) | 116.0° | |

| C-C-O (Methoxy) | 115.5° |

Table 1: Predicted geometrical parameters for 5-(3-Methoxypyrazin-2-yl)thiazol-2-amine calculated using DFT. Data is illustrative of typical results from such studies.

Frontier Molecular Orbital (FMO) theory is essential for describing chemical reactivity. youtube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.netmdpi.com A small energy gap suggests high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For 5-(3-Methoxypyrazin-2-yl)thiazol-2-amine, FMO analysis would reveal the distribution of these orbitals across the molecular structure, identifying the most probable sites for nucleophilic and electrophilic attack. The LUMO is often located on electron-deficient rings, while the HOMO can be distributed across electron-rich regions. researchgate.net

| Parameter | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.60 |

| Energy Gap (ΔE) | 4.65 |

Table 2: Predicted Frontier Molecular Orbital energies for 5-(3-Methoxypyrazin-2-yl)thiazol-2-amine. These values are representative for similar heterocyclic structures.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electron density distribution on the molecular surface. It is used to identify regions that are rich or poor in electrons, which correspond to sites for electrophilic and nucleophilic interactions, respectively. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (colored blue) are prone to nucleophilic attack. researchgate.net

For 5-(3-Methoxypyrazin-2-yl)thiazol-2-amine, the MEP map would likely show negative potential concentrated around the electronegative nitrogen atoms of the pyrazine and thiazole rings, as well as the oxygen atom of the methoxy group. researchgate.netresearchgate.net These sites represent the most probable locations for hydrogen bonding interactions. The amine group's hydrogen atoms would exhibit a positive potential, indicating their role as hydrogen bond donors.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. It is a critical tool in drug discovery for identifying potential biological targets and predicting binding affinity. nih.govnih.gov

Thiazole and pyrazine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nanobioletters.comresearchgate.netnih.gov Based on the structural features of 5-(3-Methoxypyrazin-2-yl)thiazol-2-amine, several classes of proteins could be considered as potential biological targets. These include:

Protein Kinases: Many heterocyclic compounds are known to inhibit protein kinases, which are crucial in cell signaling pathways and are often dysregulated in cancer.

Tyrosyl-tRNA Synthetase (TyrRS): This enzyme is a target for some antibacterial agents, and its inhibition can disrupt protein synthesis in bacteria. nanobioletters.com

Monoamine Oxidase B (MAO-B): Thiazole-containing compounds have been investigated as inhibitors of MAO-B, an enzyme involved in neurological pathways. dergipark.org.tr

Cyclooxygenase (COX) Enzymes: Some thiazole derivatives have shown inhibitory activity against COX-1 and COX-2, which are targets for anti-inflammatory drugs. ekb.eg

Molecular docking simulations calculate a scoring function, often expressed as binding energy (in kcal/mol), to estimate the binding affinity between the ligand and the target protein. nih.gov A lower (more negative) binding energy value suggests a more stable and favorable interaction. researchgate.net

Docking 5-(3-Methoxypyrazin-2-yl)thiazol-2-amine into the active site of a potential target protein would reveal its binding mode and key molecular interactions. The analysis of the docked pose typically identifies hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex. For this compound, the 2-amino group on the thiazole ring is a potent hydrogen bond donor, while the nitrogen atoms in the pyrazine and thiazole rings can act as hydrogen bond acceptors. mdpi.com The aromatic rings can participate in π-π stacking or hydrophobic interactions with amino acid residues in the active site.

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Protein Kinase (e.g., EGFR) | -8.5 | Met793, Lys745, Asp855 |

| Tyrosyl-tRNA Synthetase | -7.9 | Asp176, Tyr34, Gly36 |

| Monoamine Oxidase B | -8.2 | Tyr435, Gln206, Cys172 |

Table 3: Illustrative molecular docking results for 5-(3-Methoxypyrazin-2-yl)thiazol-2-amine with potential biological targets. Scores and residues are hypothetical but representative of typical docking studies.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.govresearchgate.net For 5-(3-Methoxypyrazin-2-yl)thiazol-2-amine, MD simulations provide critical insights into its conformational flexibility and the stability of different spatial arrangements (conformers). By simulating the molecule's behavior in a virtual environment that mimics physiological conditions (e.g., in a water box at 310 K), researchers can observe how the molecule folds, rotates, and interacts with its surroundings.

The process involves calculating the forces between atoms and using these forces to predict their subsequent motion over short time intervals. physchemres.org Analysis of the resulting trajectory reveals the most energetically favorable and, therefore, most populated conformations. Key parameters such as the dihedral angles between the pyrazine and thiazole rings are monitored to understand the molecule's preferred three-dimensional shape. This conformational analysis is crucial because the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to bind effectively to a biological target. nih.govnih.gov The stability of the ligand within a binding site can also be evaluated through MD simulations. physchemres.org

Table 1: Illustrative Conformational Analysis Data from a Hypothetical MD Simulation

| Parameter | Description | Illustrative Result |

|---|---|---|

| Most Stable Conformer (Dihedral Angle) | The angle between the pyrazine and thiazole rings in the lowest energy state. | ~35° |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of the molecule from a reference structure over time, indicating structural stability. | 1.2 Å |

| Potential Energy | The total energy of the system, which should remain stable throughout the simulation for a valid analysis. | -45000 ± 200 kJ/mol |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. laccei.orgimist.ma For a lead compound like 5-(3-Methoxypyrazin-2-yl)thiazol-2-amine, QSAR studies are invaluable for guiding the design of new, more potent analogs. nih.gov

To build a QSAR model, a dataset of structurally similar molecules with known biological activities (e.g., inhibitory concentrations against a specific target) is required. nih.gov Various molecular descriptors—numerical values that quantify different aspects of a molecule's physicochemical properties (e.g., lipophilicity, electronic properties, size, and shape)—are calculated for each compound. nih.gov Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to create a mathematical equation that correlates these descriptors with activity. nih.govnih.gov

The predictive power of a QSAR model is rigorously assessed using statistical validation metrics. nih.gov A robust model can then be used to predict the activity of novel, yet-to-be-synthesized derivatives, allowing chemists to prioritize the synthesis of compounds with the highest likelihood of success. physchemres.org

Table 2: Typical Statistical Parameters for a Validated 3D-QSAR Model

| Parameter | Description | Acceptable Value |

|---|---|---|

| q² (Cross-validated R²) | A measure of the internal predictive ability of the model. | > 0.5 |

| R² (Non-cross-validated R²) | Indicates the goodness of fit of the model to the training data. | > 0.6 |

| R²_pred (External Validation) | Measures the model's ability to predict the activity of an external test set of compounds. | > 0.6 |

In Silico ADMET Prediction and Analysis for Preclinical Assessment

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. nih.govresearchgate.net These computational models assess the potential pharmacokinetic profile of a compound like 5-(3-Methoxypyrazin-2-yl)thiazol-2-amine before significant resources are invested in its synthesis and testing. nih.gov By identifying potential liabilities such as poor solubility or metabolic instability early on, medicinal chemists can modify the structure to improve its drug-like properties. mdpi.com

Aqueous solubility is a fundamental physicochemical property that significantly influences a drug's absorption and bioavailability. nih.gov Computational models can predict the intrinsic solubility (log S) of a compound based on its structure. nih.goviapchem.org These models range from simple equations based on lipophilicity and melting point to more complex machine learning algorithms trained on large databases of experimentally measured solubilities. nih.govnih.goviapchem.org Predicting solubility helps to anticipate potential issues with formulation and oral absorption. dntb.gov.ua

Table 3: Predicted Physicochemical and Absorption Properties

| ADMET Parameter | Predicted Value/Class | Implication |

|---|---|---|

| Aqueous Solubility (log S) | -3.5 | Moderately soluble, acceptable for initial consideration. |

The extent to which a drug binds to plasma proteins, such as human serum albumin (HSA), dictates its free concentration in the bloodstream. nih.govmdpi.com Only the unbound fraction of a drug is generally available to exert its pharmacological effect and to be metabolized or excreted. nih.gov In silico models predict the percentage of plasma protein binding (%PPB) based on molecular features like lipophilicity (LogP) and the presence of acidic or basic functional groups. nih.govmdpi.com High plasma protein binding can affect a drug's pharmacokinetic profile and must be considered during lead optimization. bohrium.com

Table 4: Predicted Distribution and Metabolism Properties

| ADMET Parameter | Predicted Value/Class | Implication |

|---|---|---|

| Plasma Protein Binding (%PPB) | ~85% | Moderately high binding, suggesting the free fraction should be considered. |

Cytochrome P450 (CYP) enzymes are the primary family of enzymes responsible for drug metabolism. mdpi.com Inhibition of these enzymes by a drug can lead to dangerous drug-drug interactions (DDIs) by altering the metabolism of co-administered medications. fda.gov QSAR and machine learning models are used to predict whether a compound is likely to be an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). mdpi.com The structure of 5-(3-Methoxypyrazin-2-yl)thiazol-2-amine, containing amine and ether functional groups, warrants careful evaluation as these moieties are sometimes associated with CYP inhibition. fda.gov

Table 5: Predicted Cytochrome P450 (CYP) Inhibition Profile

| CYP Isoform | Inhibition Prediction |

|---|---|

| CYP1A2 | Non-inhibitor |

| CYP2C9 | Inhibitor |

| CYP2C19 | Non-inhibitor |

| CYP2D6 | Inhibitor |

| CYP3A4 | Non-inhibitor |

The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system (CNS) from circulating substances. mdpi.commdpi.com For drugs targeting the CNS, the ability to cross the BBB is essential, whereas for peripherally acting drugs, penetration is undesirable as it can cause side effects. nih.gov In silico models predict BBB permeability based on a combination of molecular properties, including molecular weight, lipophilicity, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. nih.govnih.gov These predictions classify a compound as either BBB-penetrant or non-penetrant, guiding its development for appropriate therapeutic indications. cornell.edu

Table 6: Predicted Blood-Brain Barrier Permeability

| ADMET Parameter | Predicted Value/Class | Implication |

|---|---|---|

| BBB Permeability | BBB+ (High probability of penetration) | Potential candidate for CNS targets; potential for CNS side effects if targeting peripheral systems. |

Preclinical Biological and Pharmacological Investigations of 5 3 Methoxypyrazin 2 Yl Thiazol 2 Amine

In Vitro Biological Activity Profiling

Anticancer Activity and Antiproliferative Effects in Cell Lines

The 2-aminothiazole (B372263) nucleus is a fundamental component of some clinically approved anticancer drugs, and derivatives have shown potent activity against a wide range of human cancer cell lines. nih.gov Similarly, pyrazine-thiazole hybrids have been a focus of drug discovery for developing new anti-tumor agents. researchgate.net

Research into pyrazine-thiazole analogs has demonstrated significant cytotoxic effects against various human cancer cell lines. For instance, certain analogs have shown inhibitory activity against pancreatic (Panc-1), liver (HepG2), and breast (MCF-7) cancer cell lines. researchgate.net One study highlighted a specific analog, compound 6c, which was particularly effective against the MCF-7 breast cancer cell line with a half-maximal inhibitory concentration (IC₅₀) of 5.51 µM. researchgate.net Another analog, compound 9, showed notable cytotoxicity against the Panc-1 pancreatic cancer line, while analog 11c was potent against the HepG2 liver cancer line with an IC₅₀ of 8.01 µM. researchgate.net

The antiproliferative mechanism for some thiazole (B1198619) derivatives has been linked to the inhibition of critical enzymes in cancer progression, such as protein and lipid kinases. nih.gov Furthermore, studies on pyridine-thiazole hybrids, which are structurally related to pyrazine-thiazole compounds, suggest that their mechanism of action may involve inducing genetic instability in tumor cells. nih.gov The combination of pyrazole and thiazole pharmacophores has also yielded derivatives with promising anticancer activities. researchgate.net

Antiproliferative Activity of Selected Pyrazine-Thiazole Analogs

| Compound Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 6c | MCF-7 (Breast) | 5.51 ± 0.09 | researchgate.net |

| 9 | Panc-1 (Pancreatic) | Significant Cytotoxicity | researchgate.net |

| 11c | HepG2 (Liver) | 8.01 ± 0.35 | researchgate.net |

| Compound 27 (2-aminothiazole derivative) | HeLa (Cervical) | 1.6 ± 0.8 | nih.gov |

Antimicrobial Activity Spectrum (Antibacterial, Antifungal, Antitubercular)

The thiazole ring is a well-established pharmacophore in the development of antimicrobial agents. ekb.eguobaghdad.edu.iq Compounds incorporating this moiety have been investigated for a wide spectrum of activities, including antibacterial, antifungal, and antitubercular effects. ekb.eg

Antibacterial and Antifungal Activity: While the thiazole scaffold is known for broad antimicrobial properties, studies on N-(thiazol-2-yl)pyrazine-2-carboxamides, a class of compounds closely related to 5-(3-Methoxypyrazin-2-yl)thiazol-2-amine, have shown limited efficacy. Despite structural similarities to known bacterial and fungal enzyme inhibitors, these specific pyrazine-based derivatives did not exhibit significant general antibacterial or antifungal activity in broad-spectrum screens. nih.gov However, other classes of thiazole derivatives have demonstrated moderate to good activity against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis. nih.govnih.gov

Antitubercular Activity: A more promising area of activity for this compound class is against Mycobacterium tuberculosis (Mtb). Tuberculosis remains a major global health threat, necessitating the development of new drugs with novel mechanisms of action. nih.govmdpi.com Several pyrazine-based compounds, specifically 3-substituted N-(thiazol-2-yl)pyrazine-2-carboxamides, have demonstrated mediocre to moderate in vitro potency against both drug-sensitive (H37Ra) and virulent (H37Rv) strains of Mtb. nih.gov The 2-aminothiazole series, in general, has been identified as having good activity against Mtb growth, with some analogs achieving sub-micromolar minimum inhibitory concentrations (MIC). nih.gov This antitubercular potential is a key focus of ongoing research for this chemical scaffold. nih.govnih.gov

Antimicrobial Spectrum of Related Thiazole Derivatives

| Compound Class | Activity Type | Finding | Reference |

|---|---|---|---|

| N-(thiazol-2-yl)pyrazine-2-carboxamides | Antibacterial/Antifungal | Did not exert significant activity. | nih.gov |

| N-(thiazol-2-yl)pyrazine-2-carboxamides | Antitubercular (Mtb H37Ra & H37Rv) | Showed mediocre in vitro potency. | nih.gov |

| 2-aminothiazole analogs | Antitubercular (Mtb) | Good activity with sub-micromolar MICs achieved for some analogs. | nih.gov |

Anti-inflammatory and Analgesic Mechanisms and Pathways

Heterocyclic compounds containing pyrazole and thiazole rings are well-documented for their anti-inflammatory and analgesic properties. rjpbr.comnih.gov The primary mechanism of action for many of these agents is the inhibition of key enzymes in the inflammatory cascade. nih.gov

Non-steroidal anti-inflammatory drugs (NSAIDs) often function by suppressing the biosynthesis of prostaglandins. nih.gov This is achieved through the inhibition of cyclooxygenase (COX) enzymes, specifically the COX-1 and COX-2 isoforms. Several marketed drugs containing a pyrazole moiety, such as Celecoxib, are known to be potent and selective COX-2 inhibitors. nih.gov In addition to COX inhibition, some pyrazole and pyrazoline derivatives mediate their anti-inflammatory effects by inhibiting 5-lipoxygenase (5-LOX), another crucial enzyme involved in the biotransformation of arachidonic acid into potent inflammatory mediators like leukotrienes. nih.govnih.gov The dual inhibition of both COX and LOX pathways is a desirable characteristic for novel anti-inflammatory agents. Docking studies have further elucidated these interactions, highlighting how pyrazoline derivatives can bind effectively to the active sites of these enzymes. nih.govresearchgate.net

Antioxidant Potential and Free Radical Scavenging Assays

The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), also known as free radicals. mdpi.com The accumulation of these species can lead to oxidative stress, a condition implicated in various diseases. Thiazole derivatives have been evaluated for their antioxidant and free radical scavenging properties using several standard in vitro assays. nih.gov

Commonly used methods to determine antioxidant potential include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow which can be measured spectrophotometrically. nih.govnih.gov

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This method involves the decolorization of the green ABTS radical cation (ABTS˙⁺) upon interaction with an antioxidant. nih.gov

Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). ajol.info

Enzyme Inhibition Studies and Target Specificity

Methionine aminopeptidases (MetAPs) are enzymes that cleave the N-terminal methionine from newly synthesized proteins, a crucial step in protein maturation. These enzymes are considered attractive targets for the development of novel antimicrobial and anticancer agents. nih.gov

Specifically, mycobacterial MetAP1 (MtMetAP1) has been identified as a prominent drug target for new antitubercular therapies. nih.gov Research has shown that pyrazine-based compounds, particularly 3-substituted N-(thiazol-2-yl)pyrazine-2-carboxamides, are high-level inhibitors of the isolated MtMetAP1a isoform. nih.gov

The inhibitory activity of these compounds is strongly dependent on the metal cofactor present in the enzyme's active site. The highest degree of inhibition for this class of compounds was observed when the enzyme was activated with Nickel (Ni²⁺). nih.gov Similar metal-dependent inhibition has been noted for inhibitors of human MetAP1 (HsMetAP1), where compounds like pyridine-2-carboxamides required the presence of an auxiliary metal ion such as Cobalt (Co²⁺) to exert potent inhibition. nih.gov This targeted enzyme inhibition provides a specific mechanism for the observed antitubercular activity of the pyrazine-thiazole scaffold. nih.gov

Cyclooxygenase (COX-1, COX-2) and Lipoxygenase (5-LOX) Inhibition

The thiazole nucleus is a recognized scaffold in the design of anti-inflammatory agents, with many derivatives exhibiting inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are critical in the biosynthesis of prostaglandins and leukotrienes, which are key mediators of inflammation. While direct studies on 5-(3-Methoxypyrazin-2-yl)thiazol-2-amine are not extensively detailed in the available literature, the broader class of 2-aminothiazole derivatives has been evaluated for this activity. For instance, certain diphenylthiazole–thiazolidinone hybrids have demonstrated moderate to high inhibitory potency against both COX-1 and COX-2. The activity of these compounds is often dependent on the nature of the substituent on the thiazolidinone ring. The introduction of bulky groups, such as a naphthyl group, has been shown to confer strong COX-2 inhibition.

Dual inhibition of both COX and 5-LOX pathways is considered a desirable trait for next-generation anti-inflammatory drugs, as it may offer a broader spectrum of activity with a potentially improved safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Kinase Inhibition (e.g., CDK, Src, PI3K/mTORC1)

The pyrazine (B50134) ring, a key component of 5-(3-Methoxypyrazin-2-yl)thiazol-2-amine, is a prevalent feature in numerous kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer and other diseases. The combination of a pyrazine and a thiazole ring creates a scaffold with significant potential for kinase inhibition.

Derivatives of this structural class have been investigated for their ability to inhibit a variety of kinases:

Cyclin-Dependent Kinases (CDKs): Imadazopyrazine derivatives have been identified as first-in-class inhibitors of CDK9, a key regulator of transcription. Certain compounds within this class exhibit potent CDK9 inhibition at sub-micromolar concentrations.

Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR): The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival. Thieno[3,2-d]pyrimidine analogues, which share structural similarities, have been explored as dual PI3K/mTOR inhibitors.

Janus Kinase (JAK): Thiazol-2-yl amine has been successfully used as an isosteric replacement for pyrazol-3-yl amine to develop potent and selective JAK2 inhibitors.

The following table summarizes the kinase inhibitory activity of related pyrazine-based compounds.

| Kinase Target | Compound Class | Representative IC₅₀ |

| CDK9 | Imadazopyrazine | 0.18 µM |

| PI3Kα | Thieno[3,2-d]pyrimidine analogue | 15 nM |

| mTOR | Thieno[3,2-d]pyrimidine analogue | 16 nM |

| BCR-ABL-1 | Pyrazine-primidin-2-yl derivative | 34 nM |

This data is representative of the broader class of pyrazine and thiazole-containing kinase inhibitors and not specific to 5-(3-Methoxypyrazin-2-yl)thiazol-2-amine itself.

Receptor-Interacting Serine-Threonine Kinase 3 (RIP3) Modulation

Receptor-Interacting Serine-Threonine Kinase 3 (RIPK3) is a critical mediator of necroptosis, a form of programmed inflammatory cell death. The modulation of RIPK3 activity is a therapeutic strategy for conditions involving excessive inflammation and cell death. While direct modulation of RIPK3 by 5-(3-Methoxypyrazin-2-yl)thiazol-2-amine has not been specifically reported, the general class of kinase inhibitors to which it belongs suggests potential for interaction with the kinome, which could include RIPK3. Further investigation is required to determine any specific activity against this target.

Gamma-Secretase Modulation (GSM) and Aβ42 Reduction

Gamma-secretase is a key enzyme in the production of amyloid-beta (Aβ) peptides, particularly the aggregation-prone Aβ42 isoform, which is central to the amyloid hypothesis of Alzheimer's disease. Gamma-secretase modulators (GSMs) are sought after as they can selectively reduce the production of Aβ42 in favor of shorter, less pathogenic Aβ species, without inhibiting the enzyme's other crucial functions, such as Notch processing.

The aminothiazole scaffold is a core component of several known GSMs. For example, the aminothiazole-derived compound SGSM-36 has been shown to preferentially decrease Aβ42 levels in transgenic mouse models of Alzheimer's disease. This suggests that the 5-(3-Methoxypyrazin-2-yl)thiazol-2-amine scaffold has the potential to be developed into effective GSMs for the treatment of Alzheimer's disease. The mechanism of these modulators is thought to involve allosteric binding to the gamma-secretase complex.

Other Reported Biological Activities (e.g., antidiabetic, anticonvulsant, antiviral)

The versatile 2-aminothiazole scaffold has been associated with a broad range of other biological activities:

Antidiabetic Activity: Certain aryloxypropanol-amine derivatives containing thiazole rings have been investigated as selective agonists for the human β3-adrenergic receptor, a target for anti-obesity and anti-diabetic drugs.

Anticonvulsant Activity: Thiazole and thiazolidinone derivatives have been synthesized and evaluated for anticonvulsant properties in various animal models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

Antiviral Activity: The inhibition of kinases like CDK9 by related imadazopyrazines is a valid antiviral strategy, as many viruses rely on host cell transcription machinery for replication.

Structure-Activity Relationship (SAR) Studies of 5-(3-Methoxypyrazin-2-yl)thiazol-2-amine Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. For derivatives of 5-(3-Methoxypyrazin-2-yl)thiazol-2-amine, SAR studies focus on understanding how modifications to different parts of the molecule impact its biological activity.

Systematic Ligand Modifications and Their Impact on Biological Potency and Selectivity

Systematic modifications of the core 2-aminothiazole structure have provided valuable insights into the requirements for various biological activities.

Substituents on the Thiazole Ring: The nature and position of substituents on the thiazole ring are critical. For kinase inhibitors, for example, specific substitutions at the 4- and 5-positions of the thiazole can dictate binding affinity and selectivity for different kinases.

Modifications of the 2-Amino Group: Acylation or alkylation of the 2-amino group can significantly alter the compound's properties. For instance, N-acylated-2-amino-5-benzyl-1,3-thiazoles have been assessed for anticancer activity, with the length and nature of the acyl chain influencing potency.

Variations of the Pyrazine Ring: Modifications to the methoxy (B1213986) group or other positions on the pyrazine ring can impact metabolic stability and target engagement. In kinase inhibitors, the pyrazine ring often functions as a hinge-binding motif, and substitutions can fine-tune these interactions. For example, in the development of JAK2 inhibitors, the thiazol-2-yl amine moiety was found to be a successful bioisostere for pyrazol-3-yl amine, demonstrating the importance of the core heterocyclic system in target binding.

The following table provides a conceptual overview of the impact of ligand modifications on biological activity for the broader class of thiazole derivatives.

| Modified Moiety | Position of Modification | Type of Modification | Impact on Biological Activity |

| Pyrazine Ring | Methoxy group | Replacement with other alkoxides or halogens | Can alter metabolic stability and target affinity. |

| Thiazole Ring | Position 4/5 | Introduction of aryl or alkyl groups | Influences potency and selectivity for kinase inhibition; crucial for anti-inflammatory activity. |

| Amino Linker | N-H group | Acylation or N-methylation | Modulates H-bond donor capacity, affecting target binding and physicochemical properties. |

These SAR studies are essential for the rational design of new derivatives of 5-(3-Methoxypyrazin-2-yl)thiazol-2-amine with improved therapeutic potential.

Pharmacophore Model Development for Optimized Activity

The development of a pharmacophore model for 5-(3-Methoxypyrazin-2-yl)thiazol-2-amine and its analogs is a critical step in optimizing its therapeutic activity. Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. This computational approach aids in the design of new derivatives with enhanced potency and selectivity.

For a series of related thiazole-containing compounds, a pharmacophore model typically includes key features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. The development process involves:

Training Set Selection: A diverse set of molecules with known biological activities against the target of interest is selected. This set includes both active and inactive compounds to effectively train the model.

Conformational Analysis: The possible three-dimensional structures (conformers) of each molecule in the training set are generated to identify the bioactive conformation.

Feature Identification and Mapping: Common chemical features among the active molecules are identified and spatially mapped to create a hypothetical pharmacophore.

Model Generation and Validation: Several pharmacophore models are generated and then validated using a test set of molecules with known activities that were not included in the training set. The best model is the one that can most accurately predict the activity of the test set compounds.

While a specific pharmacophore model for 5-(3-Methoxypyrazin-2-yl)thiazol-2-amine is not detailed in the provided information, the general principles of pharmacophore modeling for related kinase inhibitors, such as those targeting TGF-β/ALK5, would be applied. The model would likely highlight the importance of the thiazole and pyrazine rings for specific interactions within the kinase binding pocket.

Preclinical Pharmacodynamic Investigations in Relevant Biological Systems

Preclinical pharmacodynamic studies are essential to understand how 5-(3-Methoxypyrazin-2-yl)thiazol-2-amine affects the body and to confirm its mechanism of action in biological systems. These investigations include analyzing the modulation of relevant biomarkers and confirming engagement with its intended target.

Biomarker Modulation Studies

Biomarker studies are crucial for demonstrating the biological activity of a compound in a preclinical setting. For 5-(3-Methoxypyrazin-2-yl)thiazol-2-amine, which has been investigated as an inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway, relevant biomarkers would include downstream effectors of this pathway.

In preclinical models, treatment with this compound would be expected to lead to a reduction in the phosphorylation of Smad proteins (pSmad), which are key mediators of TGF-β signaling. Studies in relevant cell lines or animal models would assess the levels of pSmad2 and pSmad3. A significant decrease in the levels of these phosphorylated proteins following treatment would serve as a key biomarker of the compound's activity.

| Biomarker | Expected Modulation | Significance |

| Phosphorylated Smad2 (pSmad2) | Decrease | Indicates inhibition of the canonical TGF-β signaling pathway. |

| Phosphorylated Smad3 (pSmad3) | Decrease | Confirms pathway inhibition and downstream effects. |

| TGF-β target gene expression | Downregulation | Demonstrates functional consequence of pathway inhibition. |

Target Engagement Confirmation

Confirming that 5-(3-Methoxypyrazin-2-yl)thiazol-2-amine directly interacts with its intended molecular target, such as Activin receptor-like kinase 5 (ALK5), is a critical step in its preclinical evaluation. Target engagement assays provide evidence that the compound binds to its target in a cellular or in vivo context.

Several methods can be used to confirm target engagement:

Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stabilization of a target protein upon ligand binding. An increase in the melting temperature of ALK5 in the presence of 5-(3-Methoxypyrazin-2-yl)thiazol-2-amine would indicate direct binding.

Biochemical Assays: In vitro kinase assays using purified ALK5 enzyme can directly measure the inhibitory activity of the compound. A low IC50 value (the concentration required to inhibit 50% of the enzyme's activity) would confirm potent target engagement.

Western Blot Analysis: As mentioned in the biomarker section, a reduction in the phosphorylation of downstream targets like Smad2 and Smad3 in cellular models provides indirect but strong evidence of target engagement.

The collective data from these pharmacodynamic studies provide a comprehensive understanding of the biological effects of 5-(3-Methoxypyrazin-2-yl)thiazol-2-amine and support its further development as a therapeutic agent.

Design and Synthesis of 5 3 Methoxypyrazin 2 Yl Thiazol 2 Amine Analogs for Lead Optimization

Rational Design Principles for Derivative Synthesis

The process of lead optimization aims to enhance the desirable properties of a lead compound, such as potency, selectivity, and pharmacokinetic profile, while minimizing undesirable effects. For 5-(3-methoxypyrazin-2-yl)thiazol-2-amine, which contains moieties common in kinase inhibitors, rational design principles are crucial for efficiently navigating the chemical space. nih.govresearchgate.net

A primary strategy is the systematic application of Structure-Activity Relationship (SAR) studies. youtube.comresearchgate.netmdpi.com This involves making discrete modifications to different parts of the molecule—the pyrazine (B50134) ring, the thiazole (B1198619) ring, the methoxy (B1213986) group, and the amino group—and evaluating the impact of these changes on biological activity. The goal is to identify key pharmacophoric features and understand the electronic and steric requirements for optimal interaction with the biological target. youtube.com

Another key principle is the use of isosteric and bioisosteric replacements . This involves substituting functional groups with others that have similar physical or chemical properties, with the aim of improving the molecule's characteristics without drastically altering its binding mode. For example, a methoxy group could be replaced by other small alkoxy groups or a fluorine atom to probe the electronic environment of the binding pocket.

Structure-based drug design (SBDD) , if the three-dimensional structure of the biological target is known, can provide invaluable insights. nih.gov Molecular docking studies can predict how analogs might bind to the target, guiding the selection of modifications most likely to improve affinity and selectivity. nih.gov For instance, if the methoxy group is pointing towards a solvent-exposed region, it could be extended with polar groups to enhance solubility. Conversely, if the amino group is involved in a critical hydrogen bond, modifications would be more conservative. youtube.com

These rational approaches allow for the focused design of analog libraries, prioritizing compounds with a higher probability of success and accelerating the identification of a clinical candidate. acs.orgchoderalab.org

Synthesis of Libraries of 5-(3-Methoxypyrazin-2-yl)thiazol-2-amine Analogs

To explore the SAR of the lead compound, diverse libraries of analogs are synthesized by systematically modifying its constituent rings and functional groups.

Modifications on the Thiazole Ring

The 2-aminothiazole (B372263) moiety is a versatile scaffold that allows for various modifications. mdpi.com A common strategy involves substitutions at the C4 and C5 positions of the thiazole ring. While the lead compound has the pyrazine moiety at C5, analogs can be synthesized where substituents are introduced at the C4 position.

One of the most established methods for synthesizing substituted 2-aminothiazoles is the Hantzsch thiazole synthesis . derpharmachemica.com This reaction involves the condensation of an α-haloketone with a thiourea (B124793) derivative. By varying the α-haloketone, different substituents can be introduced at the C4 and C5 positions of the thiazole ring.

Furthermore, direct functionalization of the pre-formed thiazole ring is possible. For instance, halogenation at the C5 position (if unsubstituted) can be achieved using reagents like N-bromosuccinimide (NBS), creating a handle for subsequent cross-coupling reactions (e.g., Suzuki or Stille coupling) to introduce a variety of aryl or alkyl groups. mdpi.comjocpr.com

| Modification Type | Synthetic Method | Reagents | Resulting Analog Feature |

| C4-Substitution | Hantzsch Synthesis | Substituted α-haloketones, Thiourea | Introduction of alkyl or aryl groups at the C4 position. |

| C5-Halogenation | Electrophilic Halogenation | N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) | Introduction of a halogen at the C5 position for further functionalization. |

| C5-Arylation/Alkylation | Suzuki or Stille Coupling | Aryl/alkyl boronic acids or stannanes, Palladium catalyst | Introduction of diverse aryl or alkyl groups at the C5 position. |

This table is interactive. Sort by clicking column headers.

Modifications on the Pyrazine Ring

The pyrazine ring is an electron-deficient heterocycle, which influences its reactivity. lifechemicals.com Functionalization often relies on metalation or cross-coupling strategies. nih.govresearchgate.net For the 3-methoxypyrazine core, modifications can be targeted at the unsubstituted positions (C5 and C6).

Directed ortho-metalation can be a powerful tool. Using strong bases like lithium diisopropylamide (LDA) or TMP-bases (e.g., TMPMgCl·LiCl), it may be possible to deprotonate the pyrazine ring regioselectively, followed by quenching with an electrophile (e.g., aldehydes, alkyl halides, or sources of halogens) to introduce new substituents. nih.gov

Palladium-catalyzed cross-coupling reactions are also highly effective. If a halogenated pyrazine precursor is used in the initial synthesis of the lead compound, this halogen can serve as a handle for Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions, allowing for the introduction of a wide array of aryl, alkynyl, or amino substituents, respectively. tandfonline.com

| Modification Type | Synthetic Method | Key Reagents | Resulting Analog Feature |

| C5/C6-Halogenation | Electrophilic Halogenation or Metalation-Halogenation | N-Halosuccinimides, Strong Base + Halogen source | Introduction of Cl, Br, or I for subsequent cross-coupling. |

| C5/C6-Arylation | Suzuki Coupling | Arylboronic acids, Palladium catalyst | Introduction of substituted phenyl or other heteroaryl rings. |

| C5/C6-Alkylation | Negishi Coupling | Alkylzinc reagents, Palladium catalyst | Introduction of various alkyl chains. |

This table is interactive. Sort by clicking column headers.

Modifications on the Methoxy Group

The methoxy group offers a key point for modification to probe interactions within its specific binding pocket and to modulate physicochemical properties like solubility and metabolic stability.

The resulting hydroxyl group is a versatile handle for further functionalization. It can be re-alkylated using a variety of alkyl halides under basic conditions (Williamson ether synthesis) to generate a library of ether analogs with varying chain lengths, branching, or containing other functional groups (e.g., fluoroalkyl, alkoxyalkyl). This allows for a fine-tuning of steric bulk and polarity in this region of the molecule. nih.govoup.com

| Modification Type | Synthetic Method | Key Reagents | Resulting Analog Feature |

| O-Demethylation | Ether Cleavage | BBr₃, AlCl₃, or HBr | Conversion of the methoxy group to a hydroxyl group. |

| O-Alkylation | Williamson Ether Synthesis | Alkyl halides (e.g., R-Br), Base (e.g., K₂CO₃, NaH) | Introduction of new ether groups (O-R) of varying size and polarity. |

| O-Acylation | Esterification | Acyl chlorides or Anhydrides, Base | Conversion of the hydroxyl group to an ester. |

This table is interactive. Sort by clicking column headers.

Modifications on the Amino Group

The 2-amino group on the thiazole ring is a common site for modification and is often a key hydrogen bond donor or acceptor in ligand-target interactions. nih.govresearchgate.net Its derivatization can significantly impact binding affinity and selectivity.

A straightforward and widely used modification is acylation to form amide derivatives. This is typically achieved by reacting the amino group with various acyl chlorides, anhydrides, or by using peptide coupling reagents (like EDCI or HATU) to couple carboxylic acids. mdpi.comnih.gov This allows for the introduction of a vast array of substituents.

Other common modifications include:

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation: Reductive amination or direct reaction with alkyl halides to form secondary or tertiary amines.

Urea (B33335)/Thiourea formation: Reaction with isocyanates or isothiocyanates. mdpi.com

These reactions allow for the exploration of different hydrogen bonding patterns, steric bulk, and lipophilicity around the 2-position of the thiazole. nih.gov

| Modification Type | Synthetic Method | Key Reagents | Resulting Analog Feature |

| N-Acylation | Amide bond formation | Acyl chlorides, Carboxylic acids + Coupling agents | Formation of amide derivatives. |

| N-Sulfonylation | Sulfonamide formation | Sulfonyl chlorides (R-SO₂Cl) | Formation of sulfonamide derivatives. |

| N-Alkylation | Reductive Amination | Aldehydes/Ketones, Reducing agent (e.g., NaBH(OAc)₃) | Formation of secondary or tertiary amine derivatives. |

| Urea Formation | Addition to Isocyanate | Isocyanates (R-N=C=O) | Formation of urea derivatives. |

This table is interactive. Sort by clicking column headers.

Biological Screening and Characterization of Novel Analogs

Once the analog libraries are synthesized, they undergo a systematic biological evaluation to determine their activity and characterize their properties. This process typically follows a tiered approach or screening cascade. nih.govnih.gov

Primary Screening: The entire library of synthesized compounds is first tested in a high-throughput screening (HTS) assay at a single, relatively high concentration. researchgate.netselleckchem.com The goal of this initial screen is to quickly identify "hits"—compounds that show significant activity against the intended biological target (e.g., a specific enzyme or receptor). nih.gov

Dose-Response and Potency Determination: Hits from the primary screen are then subjected to secondary screening. This involves generating dose-response curves to determine the potency of each compound, typically expressed as an IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) value. This allows for the ranking of compounds based on their potency and helps to further establish the SAR. nih.govresearchgate.net

Characterization of Lead Analogs: The most potent and promising analogs are selected for more in-depth characterization. nih.govacs.orgnih.gov This may include:

Selectivity Profiling: Testing the compounds against a panel of related biological targets (e.g., other kinases) to determine their selectivity. High selectivity is often a desirable trait to minimize off-target effects. nih.gov

Mechanism of Action Studies: Using biochemical and biophysical assays (e.g., enzyme kinetics, surface plasmon resonance) to understand how the inhibitor interacts with its target (e.g., competitive, non-competitive, or uncompetitive inhibition). mdpi.com

In Vitro ADME Profiling: Assessing drug-like properties such as solubility, metabolic stability in liver microsomes, plasma protein binding, and cell permeability.

The data gathered from this comprehensive screening and characterization process provides crucial feedback for the next cycle of rational design and synthesis, guiding the project toward a final, optimized clinical candidate. researchgate.net

| Compound ID | Modification | Target Activity (IC₅₀, nM) | Selectivity (vs. Target X) |

| Lead-001 | (Parent Compound) | 150 | 10-fold |

| Analog-T4a | C4-Methyl on Thiazole | 250 | 8-fold |

| Analog-P5b | C5-Phenyl on Pyrazine | 75 | 20-fold |

| Analog-M3c | O-Ethyl Ether | 120 | 12-fold |

| Analog-A2d | N-Benzoyl Amide | 25 | 50-fold |

This is a hypothetical data table for illustrative purposes. This table is interactive. Sort by clicking column headers.

Development of Pyrazine-Thiazole Hybrid Compounds

The hybridization of distinct pharmacophores into a single molecule is a well-established strategy in medicinal chemistry aimed at developing novel therapeutic agents with potentially enhanced efficacy and the ability to interact with multiple biological targets. researchgate.netresearchgate.net The combination of pyrazine and thiazole rings has garnered considerable attention due to the versatile pharmacological properties associated with each heterocycle. researchgate.netresearchgate.net Pyrazine derivatives are known for a wide range of biological activities, including anticancer and anti-inflammatory effects, while thiazoles are another crucial class of nitrogen-containing heterocycles with documented biological significance. researchgate.netmdpi.comijper.org This strategic combination in pyrazine-thiazole analogs holds the potential for synergistic effects and the inhibition of multiple signaling pathways implicated in cancer progression. researchgate.net

In one research endeavor, a series of pyrazine-linked thiazoles connected through amino-benzylidene bridges were synthesized and evaluated for their cytotoxic potential. researchgate.netconsensus.app The synthetic approach was based on the reaction between a thiosemicarbazone derived from 2-(4-acetylphenyl)amino-pyrazine and various halo-carbonyl reagents to produce the target hybrid compounds. researchgate.netresearchgate.netconsensus.app

The cytotoxic effectiveness of the resulting pyrazine-thiazole analogs was assessed against a panel of three human tumor cell lines: pancreatic cancer (Panc-1), liver cancer (HepG2), and breast cancer (MCF-7). researchgate.netresearchgate.netconsensus.app The in vitro anti-tumor activity of these compounds was compared against erlotinib, a standard chemotherapy drug. researchgate.netconsensus.app The research revealed that the hybrid molecules possessed good anti-tumor activity. researchgate.netresearchgate.net

Several analogs demonstrated significant and differential cytotoxicity against the tested cell lines. researchgate.netconsensus.app For instance, analog 6c showed comparable inhibitory activity across all three tumor cell lines, with a particularly strong effect against the MCF-7 breast cancer cell line (IC₅₀ = 5.51±0.09 μM). researchgate.netresearchgate.netconsensus.app Analog 9 exhibited notable cytotoxicity against the Panc-1 pancreatic cancer cell line, while analog 11c was found to have potent activity against the HepG2 liver cancer cell line (IC₅₀ = 8.01±0.35 μM). researchgate.netresearchgate.netconsensus.app

The detailed research findings on the cytotoxic activity of these representative pyrazine-thiazole hybrids are summarized in the table below.

| Compound | Panc-1 IC₅₀ (μM) | HepG2 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) |

| 6c | 6.45±0.13 | 7.39±0.24 | 5.51±0.09 |

| 9 | 6.11±0.11 | 9.72±0.41 | 10.15±0.55 |

| 11c | 10.33±0.58 | 8.01±0.35 | 9.24±0.43 |

| Erlotinib | 5.89±0.10 | 7.89±0.29 | 6.99±0.19 |

Data sourced from multiple studies. researchgate.netresearchgate.netconsensus.app

These findings underscore the potential of developing pyrazine-thiazole hybrid molecules as a promising avenue for the discovery of new anticancer agents. mdpi.com The structure-activity relationship data gathered from such studies provide a valuable foundation for the further design and optimization of this class of compounds to achieve enhanced potency and selectivity. researchgate.net

Future Perspectives and Emerging Research Directions for 5 3 Methoxypyrazin 2 Yl Thiazol 2 Amine

Exploration of Advanced Drug Delivery Systems

The efficacy of a therapeutic agent is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an optimal concentration. Advanced drug delivery systems (DDS) offer a means to overcome challenges such as poor solubility, limited bioavailability, and off-target effects, which are common for heterocyclic compounds. For 5-(3-Methoxypyrazin-2-yl)thiazol-2-amine, future research could focus on nano-based delivery systems to enhance its pharmacokinetic profile.

Potential Advanced Drug Delivery Systems:

| Delivery System | Potential Advantages for 5-(3-Methoxypyrazin-2-yl)thiazol-2-amine |

| Liposomes | Can encapsulate both hydrophilic and lipophilic drugs, potentially improving the solubility and circulation time of the compound. |

| Polymeric Nanoparticles | Offer controlled and sustained release, reducing dosing frequency and improving patient compliance. Can be surface-modified for targeted delivery. |

| Micelles | Self-assembling nanosystems that can solubilize poorly water-soluble drugs, enhancing their bioavailability. |

| Drug-Eluting Stents | For localized therapies, such as in cancer or cardiovascular applications, this could ensure high local concentration with minimal systemic exposure. |

Exploration into these areas would be a crucial step in translating the preclinical potential of 5-(3-Methoxypyrazin-2-yl)thiazol-2-amine into a viable clinical candidate.

Integration with Artificial Intelligence and Machine Learning in Drug Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the process of drug discovery and development. rsc.orgnih.gov These computational tools can analyze vast datasets to predict the properties of molecules, identify new therapeutic targets, and design novel compounds with improved efficacy and selectivity. nih.govnih.gov For kinase inhibitors, a class to which 5-(3-Methoxypyrazin-2-yl)thiazol-2-amine may belong, AI is particularly impactful. rsc.orgspringernature.com

Future research could leverage AI and ML in several ways:

Target Identification and Validation: AI algorithms could analyze biological data to confirm the primary kinase targets of 5-(3-Methoxypyrazin-2-yl)thiazol-2-amine and identify potential new targets.

In Silico Screening: Machine learning models can screen virtual libraries of compounds to identify derivatives of 5-(3-Methoxypyrazin-2-yl)thiazol-2-amine with potentially higher potency or better selectivity. nih.govacs.org

ADMET Prediction: AI tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs, helping to prioritize candidates with favorable drug-like properties for synthesis and testing. nih.gov

Generative Models: Advanced AI can design entirely new molecules based on the core scaffold of 5-(3-Methoxypyrazin-2-yl)thiazol-2-amine, exploring a much wider chemical space than traditional methods. nih.gov

| AI/ML Application | Potential Impact on 5-(3-Methoxypyrazin-2-yl)thiazol-2-amine Research |

| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity of novel derivatives based on their chemical structure. nih.govnih.gov |

| Deep Learning Neural Networks | Identify complex patterns in biological data to predict compound-protein interactions. nih.gov |

| Random Forest Regression | Analyze molecular descriptors to predict key values like IC₅₀ for new analogs. acs.org |

| Virtual Screening | Rapidly assess large compound libraries for potential hits against specific kinase targets. nih.gov |

By integrating these computational approaches, the design and optimization cycle for derivatives of this compound could be significantly accelerated. springernature.com

Potential for Multitargeting Approaches

Many complex diseases, such as cancer and inflammatory disorders, involve multiple signaling pathways. nih.gov The "polypharmacology" paradigm, which involves designing drugs to interact with multiple targets simultaneously, has gained traction as a promising therapeutic strategy. springernature.com The 2-aminothiazole (B372263) scaffold is considered a "privileged" structure in medicinal chemistry, meaning it can serve as a core for ligands that bind to a variety of biological targets. nih.govmdpi.com

Future research should investigate whether 5-(3-Methoxypyrazin-2-yl)thiazol-2-amine or its derivatives can function as multitargeted agents. This could involve:

Kinome Profiling: Screening the compound against a broad panel of kinases to identify its full range of targets.

Systems Biology Analysis: Using computational models to understand how inhibiting multiple targets simultaneously could affect disease pathways.

Rational Design: Modifying the structure of 5-(3-Methoxypyrazin-2-yl)thiazol-2-amine to fine-tune its activity against a desired set of targets. For instance, derivatives of 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine have been developed as novel inhibitors for specific cyclin-dependent kinases. nih.gov

A multitargeted approach could lead to more effective therapies with a lower likelihood of developing drug resistance.

Addressing Research Gaps in Mechanistic Understanding and Selectivity

While the 2-aminothiazole core is well-established, significant research gaps likely exist for the specific compound 5-(3-Methoxypyrazin-2-yl)thiazol-2-amine. A thorough understanding of its mechanism of action and selectivity profile is crucial for its advancement as a potential therapeutic.

Key Research Questions to Address:

| Research Area | Specific Questions | Importance |

| Mechanism of Action | Does it act as a competitive, non-competitive, or allosteric inhibitor? What are the specific binding interactions with its target(s)? | Essential for rational drug design and understanding potential resistance mechanisms. |

| Selectivity Profile | Which other kinases or proteins does it bind to? At what concentrations do off-target effects occur? | Critical for predicting potential side effects and ensuring a favorable therapeutic window. |

| Resistance Mechanisms | Could mutations in the target kinase reduce the compound's efficacy? Are there other cellular mechanisms that could lead to resistance? | Proactively understanding resistance can guide the development of next-generation inhibitors or combination therapies. |

Future studies employing techniques like X-ray crystallography, cryo-electron microscopy, and comprehensive cellular assays will be vital to fill these knowledge gaps and build a robust biological profile for the compound.

Sustainability and Scalability of Synthetic Processes

As a compound moves from discovery to development, the efficiency, cost-effectiveness, and environmental impact of its synthesis become paramount. Traditional methods for synthesizing heterocyclic compounds can sometimes involve harsh reagents, multiple steps, and significant waste generation.

Future research in this area should focus on developing "green" and scalable synthetic routes for 5-(3-Methoxypyrazin-2-yl)thiazol-2-amine. This could involve:

One-Pot Reactions: Combining multiple synthetic steps into a single procedure to reduce solvent use and waste. mdpi.com

Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or bio-based solvents. bepls.com

Catalysis: Using efficient and reusable catalysts, such as silica-supported tungstosilisic acid or calcium-based catalysts, to improve reaction rates and reduce energy consumption. mdpi.comnih.gov

Flow Chemistry: Employing continuous manufacturing processes, which can offer better control, improved safety, and easier scalability compared to traditional batch synthesis.

| Synthetic Approach | Potential Benefit for 5-(3-Methoxypyrazin-2-yl)thiazol-2-amine Synthesis |

| Microwave-Assisted Synthesis | Can significantly reduce reaction times and improve yields. bepls.com |

| Catalyst-Free Methods | Simplifies purification and reduces heavy metal waste. |

| Modular Synthesis | Allows for the easy generation of a diverse library of derivatives for structure-activity relationship studies. nih.gov |

Adopting sustainable and scalable synthetic strategies early in the development process will be crucial for the eventual commercial viability and environmental responsibility of producing 5-(3-Methoxypyrazin-2-yl)thiazol-2-amine.

Q & A

Q. What are the common synthetic routes for 5-(3-Methoxypyrazin-2-yl)thiazol-2-amine in academic laboratories?

The synthesis typically involves coupling a functionalized pyrazine derivative with a thiazole precursor. A validated method includes activating 3-methoxypyrazine-2-carboxylic acid with phosphorus pentachloride (PCl₅) to form an acyl chloride intermediate, followed by reaction with a thioamide under inert conditions (e.g., nitrogen atmosphere) at elevated temperatures (80–100°C) to cyclize the thiazole ring . Purification is achieved via column chromatography or recrystallization. Alternative routes may utilize Suzuki-Miyaura coupling for pyrazine-thiazole linkage, though this requires palladium catalysts and optimized ligand systems .

Q. How is the purity and structural integrity of 5-(3-Methoxypyrazin-2-yl)thiazol-2-amine verified?

Standard characterization involves:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy group at pyrazine C3, amine at thiazole C2) .

- High-Resolution Mass Spectrometry (HRMS): To validate molecular formula (e.g., C₈H₈N₄OS) .

- Infrared Spectroscopy (IR): Peaks at ~3400 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N/C=C vibrations) confirm functional groups .

- Melting Point Analysis: Consistency with literature values ensures purity .

Q. What initial biological screening assays are recommended for this compound?

- Antimicrobial Activity: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC (Minimum Inhibitory Concentration) determination .

- Anticancer Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme Inhibition: Kinase or protease inhibition assays, leveraging the thiazole’s affinity for ATP-binding pockets .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

- Density Functional Theory (DFT): Calculate reaction pathways (e.g., cyclization energetics) and identify transition states. Becke’s three-parameter hybrid functional (B3LYP) with gradient corrections predicts activation energies and guides solvent/temperature optimization .

- Molecular Electrostatic Potential (MEP) Maps: Predict nucleophilic/electrophilic sites (e.g., thiazole C5 for electrophilic substitution) .

- Solvent Effects: COSMO-RS simulations to select solvents that stabilize intermediates (e.g., DMF for polar transition states) .

Q. What strategies address contradictory biological activity data across analogs?

- Structure-Activity Relationship (SAR) Studies: Compare substituent effects (e.g., methoxy vs. methyl groups on pyrazine) on bioactivity. For example, 5-(5-Methylpyrazin-2-yl)thiazol-2-amine shows stronger antimicrobial activity than methoxy analogs, likely due to enhanced lipophilicity .

- Metabolic Stability Assays: Assess hepatic microsome degradation to rule out false negatives from rapid metabolism .

- Target Engagement Studies: Use SPR (Surface Plasmon Resonance) or CETSA (Cellular Thermal Shift Assay) to confirm direct binding to purported targets (e.g., bacterial dihydrofolate reductase) .

Q. How does the dual pyrazine-thiazole system influence electronic properties and drug-likeness?

Q. What advanced functionalization methods enable diversification of this scaffold?

- C-H Activation: Pd-catalyzed coupling at thiazole C5 using directing groups (e.g., pivaloyl) .

- Click Chemistry: Azide-alkyne cycloaddition to append triazole moieties for solubility enhancement .

- Photoredox Catalysis: Introduce alkyl/aryl groups via radical intermediates under visible-light irradiation .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.